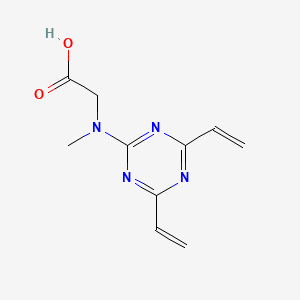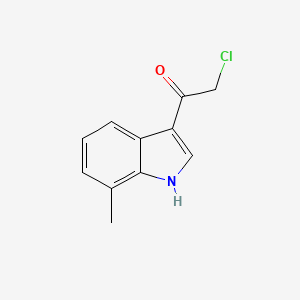
2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . This compound is part of the indole family, which is known for its significant role in natural products and pharmaceuticals . Indole derivatives are prevalent in various biologically active compounds and have been extensively studied for their therapeutic potential .
Méthodes De Préparation
The synthesis of 2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone typically involves the reaction of 7-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization from ethanol .
Analyse Des Réactions Chimiques
2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation Reactions: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an indole-3-ethylamine derivative, while oxidation would produce an indole-3-carboxylic acid .
Applications De Recherche Scientifique
2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors . The indole ring system is known to bind to various biological targets, modulating their activity and leading to therapeutic effects . For example, indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone include other indole derivatives such as:
1-(1H-indol-3-yl)ethanone: Lacks the chloro and methyl substituents, making it less reactive in substitution reactions.
2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone: Contains an additional chloro group, which can influence its reactivity and biological activity.
1-(7-methyl-1H-indol-3-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Propriétés
Numéro CAS |
115027-19-5 |
|---|---|
Formule moléculaire |
C11H10ClNO |
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
2-chloro-1-(7-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H10ClNO/c1-7-3-2-4-8-9(10(14)5-12)6-13-11(7)8/h2-4,6,13H,5H2,1H3 |
Clé InChI |
RCLLOTWLINZTOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CN2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


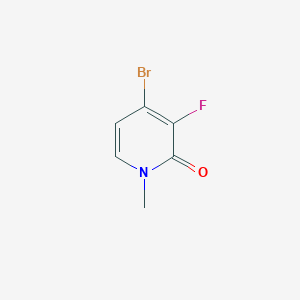
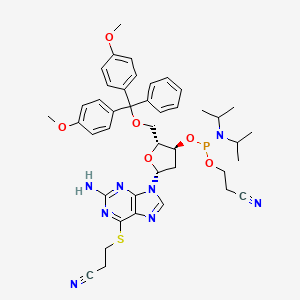
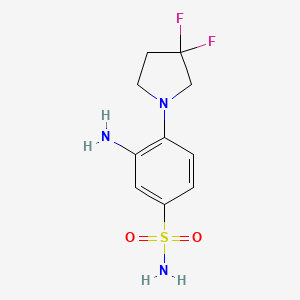
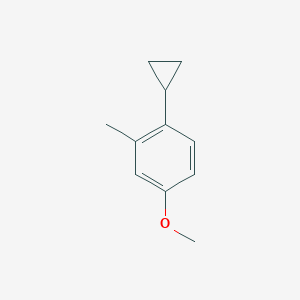
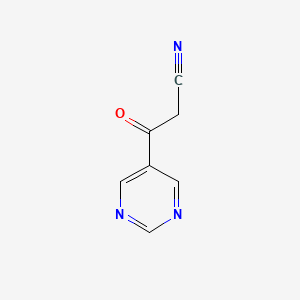
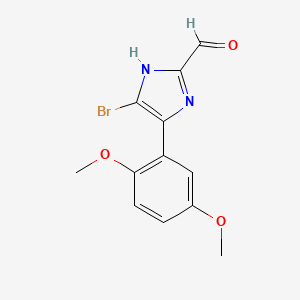
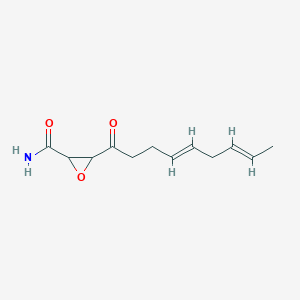
![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/structure/B13715307.png)
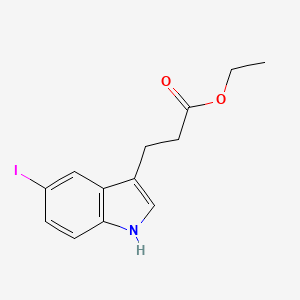
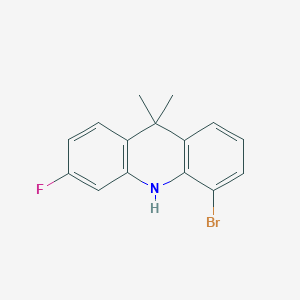
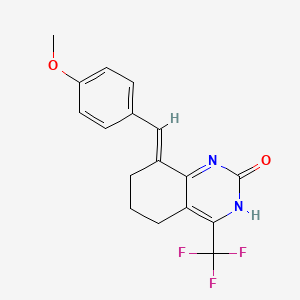
![(2E)-3-[4-(allyloxy)phenyl]acrylic acid](/img/structure/B13715332.png)
![Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate](/img/structure/B13715334.png)
